3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from commercially available reagents. The process may include steps such as hydrazine condensation, cyclization, and purification to achieve the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: Widely studied for their medicinal chemistry applications.
Uniqueness
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h6H,2-4H2,1H3,(H,12,13) |
InChI Key |
QNTKYIFTDGWSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCCC2C(=O)O |
Origin of Product |
United States |
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